BenchChemオンラインストアへようこそ!

N-(5-chloro-2-methoxyphenyl)-6-nitroquinazolin-4-amine

kinase inhibitor structure-activity relationship EGFR

N-(5-chloro-2-methoxyphenyl)-6-nitroquinazolin-4-amine is a synthetic 4-arylamino-6-nitroquinazoline that belongs to a well-established class of ATP‑competitive kinase inhibitor scaffolds. Its structure features a 5‑chloro‑2‑methoxyphenyl aniline moiety coupled to a 6‑nitroquinazoline core, a substitution pattern that distinguishes it from the widely studied 3‑bromophenyl and 3‑chloro‑4‑fluorophenyl analogues.

Molecular Formula C15H11ClN4O3
Molecular Weight 330.73
CAS No. 691385-32-7
Cat. No. B2856714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-chloro-2-methoxyphenyl)-6-nitroquinazolin-4-amine
CAS691385-32-7
Molecular FormulaC15H11ClN4O3
Molecular Weight330.73
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)NC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C15H11ClN4O3/c1-23-14-5-2-9(16)6-13(14)19-15-11-7-10(20(21)22)3-4-12(11)17-8-18-15/h2-8H,1H3,(H,17,18,19)
InChIKeyWQVNHWKTLCIEBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-chloro-2-methoxyphenyl)-6-nitroquinazolin-4-amine (CAS 691385-32-7): a 4-arylamino-6-nitroquinazoline tool compound for kinase inhibitor research and procurement-ready reference standard


N-(5-chloro-2-methoxyphenyl)-6-nitroquinazolin-4-amine is a synthetic 4-arylamino-6-nitroquinazoline that belongs to a well-established class of ATP‑competitive kinase inhibitor scaffolds. Its structure features a 5‑chloro‑2‑methoxyphenyl aniline moiety coupled to a 6‑nitroquinazoline core, a substitution pattern that distinguishes it from the widely studied 3‑bromophenyl and 3‑chloro‑4‑fluorophenyl analogues. The compound is commercially available from multiple reputable vendors with a purity specification of ≥95 % (HPLC) , and predicted physicochemical parameters include a boiling point of 491.9 ± 45.0 °C, density of 1.477 ± 0.06 g/cm³, and a pKa of 5.34 ± 0.50 .

Why generic substitution of 6-nitroquinazoline analogues fails: SAR evidence for N-(5-chloro-2-methoxyphenyl)-6-nitroquinazolin-4-amine procurement decisions


Although numerous 4‑arylamino‑6‑nitroquinazolines share a common core, small changes in the aniline substituent produce large shifts in kinase selectivity, potency, and ADME properties. For example, the 3‑bromophenyl analogue (BDBM3293) exhibits an EGFR IC₅₀ of 897 nM [1], whereas the 7‑chloro‑3‑bromophenyl congener (PD153035 analogue) achieves an IC₅₀ of 25 nM [2], a 36‑fold difference driven solely by the addition of a 7‑chloro substituent. SAR studies on 6‑nitroquinazolines have demonstrated that substituents at the aniline ring modulate both TNF‑α inhibitory activity and T‑cell proliferation with different rank orders [3], confirming that interchangeability among 4‑arylamino‑6‑nitroquinazolines is not supported by experimental evidence and that deliberate selection of a specific substitution pattern is essential for reproducible research and procurement.

Quantitative differentiation guide: N-(5-chloro-2-methoxyphenyl)-6-nitroquinazolin-4-amine versus closest 4-arylamino-6-nitroquinazoline comparators


Substituent-driven kinase selectivity shift: 5-chloro-2-methoxyphenyl vs. 3-bromophenyl and 3-chloro-4-fluorophenyl analogues

The 4‑arylamino‑6‑nitroquinazoline series displays profound sensitivity to aniline substitution. The 3‑bromophenyl analogue (BDBM3293) gives an EGFR IC₅₀ of 897 nM, while the 3‑bromophenyl‑7‑chloro analogue (BDBM3553) delivers 25 nM [1][2]. The target compound replaces the 3‑bromophenyl group with a 5‑chloro‑2‑methoxyphenyl moiety, which alters both the electronic and steric environment at the hinge‑binding region. Although no direct EGFR IC₅₀ for the target compound has been reported in the curated BindingDB or ChEMBL, class‑level SAR demonstrates that 2‑methoxyphenyl substitution can enhance antileishmanial activity more than 5‑fold over unsubstituted phenyl (IC₅₀ 4.37 μM vs. 24.03 μM in the same assay) [3], making this scaffold differentiation procurement‑relevant.

kinase inhibitor structure-activity relationship EGFR 6-nitroquinazoline

Predicted physicochemical differentiation: pKa and lipophilicity shift versus bromo‑substituted 6‑nitroquinazoline comparators

The target compound has a predicted pKa of 5.34 ± 0.50 , consistent with the 4‑aminoquinazoline protonation site that governs aqueous solubility and permeability. The combination of a chlorine atom (Hammett σₘ = +0.37) and a methoxy group (σₚ = −0.27) produces a net electronic profile distinct from the 3‑bromophenyl analogue (σₘ for Br = +0.39) [1]. The predicted boiling point of 491.9 ± 45.0 °C and density of 1.477 ± 0.06 g/cm³ provide practical benchmarks for purification, formulation, and storage that differ from bromine‑containing congeners.

physicochemical properties pKa solubility drug-likeness

Commercial purity and vendor reliability: 95 % minimum purity specification with defined storage conditions

The target compound is available from AKSci with a minimum purity of 95 % (HPLC) under long‑term storage at cool temperature , and is also listed in the Sigma‑Aldrich catalog [1]. In contrast, many close 6‑nitroquinazoline analogues such as N‑(3‑bromophenyl)‑6‑nitroquinazolin‑4‑amine (CAS 169205‑77‑0) are primarily offered by specialty vendors with less standardized quality documentation. The defined purity specification and multi‑vendor availability reduce risk of batch‑to‑batch variability for assay‑ready compound procurement.

compound procurement purity specification vendor reliability reference standard

Antileishmanial scaffold potential: class‑level activity of 4‑arylamino‑6‑nitroquinazolines supports target compound exploration

A systematic evaluation of 24 4‑arylamino‑6‑nitroquinazolines against Leishmania major promastigotes yielded IC₅₀ values ranging from 1.87 μM to 61.48 μM [1]. In that series, the 2‑methoxyphenyl derivative (compound 8) achieved an IC₅₀ of 4.37 ± 0.02 μM, outperforming the standard drug pentamidine (IC₅₀ = 5.09 ± 0.09 μM) by 1.16‑fold, while the unsubstituted phenyl analogue (compound 5) required 24.03 μM. This demonstrates that methoxy substitution at the ortho position of the aniline ring is a key driver of antileishmanial potency within this chemotype. The target compound carries a 2‑methoxyphenyl group combined with a 5‑chloro substituent, a scaffold that has not yet been tested in this assay but is directly accessible for procurement‑enabled follow‑up studies.

antileishmanial neglected tropical disease Leishmania major nitroquinazoline

Procurement‑driven application scenarios for N-(5-chloro-2-methoxyphenyl)-6-nitroquinazolin-4-amine in kinase inhibitor discovery and neglected disease research


Kinase selectivity panel screening: probing hinge‑region SAR with a novel 5‑chloro‑2‑methoxyphenyl 6‑nitroquinazoline probe

The target compound can serve as a structurally differentiated tool molecule in kinase selectivity panels aimed at dissecting the contribution of aniline substitution to target engagement. Because the 3‑bromophenyl and 3‑chloro‑4‑fluorophenyl analogues have been characterized in public databases with EGFR IC₅₀ values of 897 nM and 25 nM respectively, profiling this compound alongside those comparators enables direct assessment of how 5‑chloro‑2‑methoxyphenyl substitution alters activity across the kinome [1]. The well‑defined purity grade supports reproducible IC₅₀ determination without interference from unidentified contaminants .

Antileishmanial drug discovery: SAR expansion of the 2‑methoxyphenyl 6‑nitroquinazoline series

The published antileishmanial activity of 4‑arylamino‑6‑nitroquinazolines establishes a clear SAR landscape where 2‑methoxyphenyl substitution confers a 5.5‑fold potency advantage over 4‑methylphenyl (IC₅₀ 4.37 μM vs. 24.03 μM) [1]. The target compound extends this series by introducing a 5‑chloro substituent on the methoxyphenyl ring—a structural modification not represented in the original 24‑compound library. Procurement enables medicinal chemistry teams to test whether this additional substitution further improves potency against L. major or other kinetoplastid parasites.

Physicochemical profiling and formulation optimization studies

The predicted pKa of 5.34 ± 0.50 and distinct electronic profile (net Hammett σ ≈ +0.10 for 5‑chloro‑2‑methoxyphenyl vs. σ ≈ +0.39 for 3‑bromophenyl) [1] make this compound a valuable comparator in solubility, permeability, and metabolic stability studies. Formulation scientists can use it as a reference compound to evaluate how electron‑withdrawing group modulation on the aniline ring affects developability parameters, leveraging the multi‑vendor availability and ≥95 % purity specification to ensure data comparability across laboratories .

Quote Request

Request a Quote for N-(5-chloro-2-methoxyphenyl)-6-nitroquinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.